BenchChemオンラインストアへようこそ!

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Pyrimidine-dione analogs Substituent SAR Physicochemical differentiation

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1342124-03-1) is a trisubstituted pyrimidine-2,4-dione derivative bearing an amino group at position 5, a methyl group at position 1, and a 4-hydroxybutyl side chain at position Its molecular formula is C9H15N3O3 with a molecular weight of 213.23 g/mol and a predicted density of 1.265±0.06 g/cm³. This compound is catalogued in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 18' (Drug ID: D0N2QZ), associated with Celgene Quanticel Research, Inc., and annotated as an inhibitor of Lysine-specific histone demethylase 1 (LSD1/KDM1A).

Molecular Formula C9H15N3O3
Molecular Weight 213.23 g/mol
Cat. No. B13569385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione
Molecular FormulaC9H15N3O3
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)CCCCO)N
InChIInChI=1S/C9H15N3O3/c1-11-6-7(10)8(14)12(9(11)15)4-2-3-5-13/h6,13H,2-5,10H2,1H3
InChIKeyXNGSYVRGIGOWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Chemical Identity, Structural Class, and Procurement Baseline


5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1342124-03-1) is a trisubstituted pyrimidine-2,4-dione derivative bearing an amino group at position 5, a methyl group at position 1, and a 4-hydroxybutyl side chain at position 3. Its molecular formula is C9H15N3O3 with a molecular weight of 213.23 g/mol and a predicted density of 1.265±0.06 g/cm³ . This compound is catalogued in the Therapeutic Target Database (TTD) as 'Pyrimidine derivative 18' (Drug ID: D0N2QZ), associated with Celgene Quanticel Research, Inc., and annotated as an inhibitor of Lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Its structural motif—a 5-aminopyrimidine-dione core functionalized with a terminally hydroxylated alkyl chain—places it within a class of nucleobase analogs and epigenetic probe candidates relevant to oncology and epigenetic research procurement.

Why Generic Substitution Fails for 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione: Substituent Positioning and Chain-Length Dependence


In the pyrimidine-2,4-dione series, both the position of the amino group (C5 vs. C6) and the length and terminal functionality of the N3-alkyl chain critically determine target engagement, physicochemical properties, and synthetic utility. The target compound's 4-hydroxybutyl chain at N3 provides a specific hydrogen-bond donor/acceptor motif and spacer length that is absent in the des-hydroxybutyl core 5-amino-1-methylpyrimidine-2,4-dione (CAS 23899-79-8) or in analogs with shorter chains (e.g., 3-hydroxypropyl) or ether-linked variants (e.g., ethoxymethyl) . Within the LSD1 inhibitor chemical space documented by Celgene/Quanticel, the combination of a C5-NH2 hydrogen-bond donor and a flexible ω-hydroxyalkyl tether is structurally non-interchangeable with analogs bearing different chain lengths, N3-aryl, or N3-cycloalkyl substituents, as these modifications directly alter the distance and orientation of the terminal hydroxyl relative to the FAD cofactor binding pocket [1]. Procurement of a generic 'aminopyrimidine-dione' without specification of this exact substitution pattern risks obtaining a compound with divergent biological activity and unsuitable physicochemical properties.

Quantitative Evidence Guide: 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione Differentiation Data


N3-Substituent Chain Length and Terminal Functionality Differentiation: 4-Hydroxybutyl vs. Des-Hydroxybutyl Core

The target compound bears a 4-hydroxybutyl chain at N3 (C4 chain with terminal -OH), distinguishing it from the des-hydroxybutyl core 5-amino-1-methylpyrimidine-2,4-dione (CAS 23899-79-8, C5H7N3O2, MW 141.13) which lacks any N3 substituent . The hydroxybutyl chain increases the molecular weight by 72.10 g/mol (213.23 vs. 141.13 g/mol), adds one hydrogen bond donor (terminal -OH) and one hydrogen bond acceptor, and is predicted to increase the boiling point by approximately 111.5°C relative to the core structure (361.5°C vs. estimated ~250°C for the core based on analogous pyrimidine-diones) [1]. This chain also introduces a logP-lowering polar terminus absent in N3-H or N3-alkyl (non-hydroxylated) comparators.

Pyrimidine-dione analogs Substituent SAR Physicochemical differentiation

Amino Group Positional Differentiation: C5-NH2 vs. C6-NH2 Regioisomer

The target compound features an amino group at position 5 of the pyrimidine-dione ring. The regioisomer 6-amino-1-methylpyrimidine-2,4-dione (CAS 2434-53-9) bears the amino group at position 6 instead, producing a distinct hydrogen-bonding geometry and electronic distribution across the ring . In pyrimidine-dione scaffolds, the C5 position is directly conjugated to the C4 carbonyl, whereas the C6 position is conjugated to the C2 carbonyl, leading to differential resonance stabilization of the amino lone pair and altered tautomeric preferences. This positional difference is critical for any structure-based design application, as the C5-NH2 vs. C6-NH2 orientation changes the vector of the hydrogen bond donor by approximately 120° relative to the ring plane.

Regioisomer differentiation Pyrimidine-dione substitution Biological target engagement

N3-Chain Terminal Hydroxyl Differentiation: -OH vs. -O-alkyl Ether-Linked Analogs

The target compound terminates in a free hydroxyl group (-OH), whereas closely related analogs such as 5-amino-3-(ethoxymethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS not publicly listed for exact match; representative of O-alkylated variants) and 5-amino-1-(3-ethoxypropyl)pyrimidine-2,4-dione (C9H15N3O3) feature ether-terminated chains . The -OH group enables hydrogen bond donation (pKa ~15-16 for aliphatic alcohols), whereas the ether oxygen is exclusively a hydrogen bond acceptor. This distinction is critical for LSD1 inhibitor design, where the terminal hydroxyl of the N3 chain has been implicated in forming hydrogen bonds with residues in the LSD1 active site, and O-alkylation would ablate this donor capacity [1]. The hydroxyl also provides a synthetic handle for further derivatization (e.g., esterification, oxidation to carboxylic acid) that is absent in ether analogs.

Terminal functionality Hydrogen bonding Metabolic stability

Best-Fit Application Scenarios for 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione Based on Differentiation Evidence


Epigenetic Probe Development: LSD1/KDM1A Inhibitor SAR Studies

The compound's annotation in the TTD database as a Celgene/Quanticel LSD1 inhibitor [1] supports its use as a reference compound or starting scaffold in LSD1-focused epigenetic probe development. Its 5-amino-1-methylpyrimidine-2,4-dione core with N3-(4-hydroxybutyl) substitution provides a specific pharmacophore geometry for FAD-competitive LSD1 inhibition. When used in comparative SAR studies against analogs bearing different N3 chain lengths (e.g., 3-hydroxypropyl, 5-hydroxypentyl) or different terminal functionalities (e.g., carboxylic acid, amino, ether), the compound offers a defined baseline for quantifying the contribution of the 4-hydroxybutyl tether to potency and selectivity [2]. This scenario is directly supported by the documented association of this chemotype with LSD1 inhibitor patent families from Celgene/Quanticel.

Chemical Biology Tool for Hydrogen-Bond-Dependent Protein Interaction Studies

The compound's combination of a C5-NH2 donor, C2/C4 carbonyl acceptors, and a flexible terminal -OH donor creates a distinctive hydrogen-bonding profile that is not replicable by regioisomeric (C6-NH2) analogs or O-alkylated chain variants. This makes the compound a candidate chemical tool for studying protein-ligand interactions where both the amino group position and the terminal hydroxyl donor are required for binding, as inferred from the differentiated HBD/HBA counts and chain geometry . The free -OH also allows for site-specific fluorescent labeling or affinity tag conjugation without perturbing the pyrimidine-dione core pharmacophore.

Synthetic Intermediate for Prodrug or Bioconjugate Synthesis

The terminal hydroxyl group on the N3-(4-hydroxybutyl) chain provides a unique synthetic handle absent in fully O-alkylated analogs. This enables esterification (to modulate lipophilicity and cellular permeability), oxidation to a carboxylic acid (for salt formation or amide coupling), or direct conjugation to fluorescent reporters, biotin, or PEG chains . In synthetic chemistry workflows, this compound serves as a versatile late-stage intermediate that can be diversified without modifying the pyrimidine-dione core, a capability not offered by ether-capped or des-hydroxy analogs.

Quote Request

Request a Quote for 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.